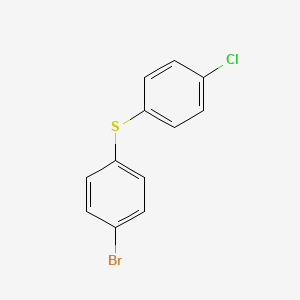

(4-Bromophenyl)(4-chlorophenyl)sulfane

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(4-chlorophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYODSDEPRLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295148 | |

| Record name | 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24535-57-7 | |

| Record name | 24535-57-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Bromophenyl 4 Chlorophenyl Sulfane

Overview of Established Approaches for Diaryl Sulfane Core Construction

The construction of the diaryl sulfane (or diaryl thioether) core has traditionally been achieved through methods like the condensation of aryl halides with thiols. thieme-connect.com These classical approaches, however, often necessitate harsh reaction conditions, such as the use of strong bases and elevated temperatures, which can limit their applicability to molecules with sensitive functional groups. thieme-connect.com Furthermore, the use of volatile and malodorous thiols presents significant practical and safety challenges. thieme-connect.com

To overcome these limitations, significant research has been directed towards the development of transition-metal-catalyzed cross-coupling reactions. thieme-connect.comnih.gov Catalytic systems based on metals such as copper, palladium, nickel, cobalt, and iron have emerged as powerful tools for forming carbon-sulfur bonds under milder conditions and with greater functional group tolerance. thieme-connect.comnih.gov These modern methods offer significant advantages over traditional techniques, providing more efficient and versatile pathways to complex diaryl sulfanes. nih.gov

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal catalysis represents the state-of-the-art for C-S bond formation, offering mild, efficient, and highly adaptable routes to diaryl sulfanes. nih.gov Copper, palladium, and rhodium are among the most extensively studied metals for these transformations, each offering unique advantages in terms of reactivity, substrate scope, and reaction mechanism.

Copper-catalyzed reactions are a cornerstone of C-S bond formation, valued for the low cost and low toxicity of the metal. researchgate.net The Ullmann condensation, a classical copper-mediated reaction, has been significantly improved upon with modern catalytic systems.

A common approach involves the cross-coupling of aryl halides with a sulfur source using a copper(I) catalyst, such as copper(I) iodide (CuI). thieme-connect.com For instance, diaryl thioethers can be synthesized by reacting aryl halides with thioacetamide, which serves as an odorless and stable sulfur source. thieme-connect.com This method typically employs a base like cesium carbonate (Cs₂CO₃) in a solvent system such as dimethylsulfoxide (DMSO) and water at elevated temperatures. thieme-connect.com The use of a ligand is often unnecessary, simplifying the reaction setup. thieme-connect.com Another strategy utilizes carbon disulfide (CS₂) as an inexpensive and easy-to-handle sulfur source in the presence of a copper catalyst and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govsemanticscholar.orgacs.org This one-pot synthesis is effective for coupling with aryl iodides. nih.gov Arylsulfonyl chlorides can also serve as the sulfur source in CuI-catalyzed couplings with aryl boronic acids, initiated by a phosphine (B1218219) reductant. researchgate.net

Table 1: Examples of Copper-Mediated Diaryl Thioether Synthesis

| Copper Source | Sulfur Source | Coupling Partner | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| CuI | Thioacetamide | Aryl Halide | Cs₂CO₃ | DMSO/H₂O | 120 °C |

| Cu Catalyst | Carbon Disulfide | Aryl Iodide | DBU | Not Specified | Not Specified |

This table provides an interactive overview of typical components in copper-catalyzed C-S coupling reactions.

Palladium catalysis is a powerful and versatile tool for the synthesis of diaryl sulfanes, offering high efficiency and broad functional group tolerance. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a thiol surrogate. researchgate.net

One-pot syntheses of unsymmetrical diaryl thioethers have been developed using two different aryl bromides and a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH). nih.gov These reactions are often catalyzed by a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a specialized phosphine ligand, for instance, CyPF-tBu (1-dicyclohexylphosphino-1'-(di-tert-butylphosphino)ferrocene). nih.gov The choice of base is critical, with a combination of lithium bis(trimethylsilyl)amide (LiHMDS) and cesium fluoride (B91410) (CsF) often proving effective. nih.gov

More recent developments have shown that biaryl monophosphine ligands can promote C-S coupling reactions at room temperature with soluble bases, further enhancing the mildness of the conditions. nih.gov Alternative, odorless sulfur sources like sodium thiosulfate (B1220275) (Na₂S₂O₃) have also been successfully employed in palladium-catalyzed double C-S bond construction with aryl halides. acs.org Additionally, the decarbonylative C–S coupling of thioesters provides another route to thioethers using palladium-based catalysts. acs.org

Table 2: Key Components in Palladium-Catalyzed C-S Coupling

| Palladium Source | Ligand Example | Sulfur Source | Coupling Partner | Base Example |

|---|---|---|---|---|

| Pd(OAc)₂ | CyPF-tBu | TIPS-SH | Aryl Bromides | LiHMDS / CsF |

| Pd Precatalyst | Biaryl Monophosphine | Thiols | Aryl Bromides | LHMDS |

| Pd Catalyst | Not Specified | Na₂S₂O₃ | Aryl Halides | Not Specified |

This interactive table summarizes various components used in modern palladium-catalyzed methodologies for diaryl sulfane synthesis.

Rhodium-catalyzed reactions have emerged as a valuable method for synthesizing diaryl sulfides, particularly through odorless processes that avoid the direct use of thiols. rsc.orgsemanticscholar.org One prominent strategy is the deborylative arylthiolation, which couples organoboron compounds, such as borylarenes, with S-aryl thiosulfonates. rsc.orgsemanticscholar.org

This reaction proceeds efficiently under mild conditions and demonstrates a broad substrate scope, accommodating various functional groups and heteroaryl compounds. semanticscholar.org The catalyst system often involves a rhodium complex where the ligand plays a crucial role; cyclooctadiene has been identified as a particularly effective ligand for this transformation. semanticscholar.org Another rhodium-catalyzed approach involves the reaction of aryl fluorides with elemental sulfur or organopolysulfides, providing a direct route to diaryl sulfides. nih.gov This method is particularly useful for synthesizing highly fluorinated diaryl sulfanes. nih.gov

Table 3: Overview of Rhodium-Catalyzed Diaryl Sulfide (B99878) Synthesis

| Rhodium Catalyst | Substrate 1 | Substrate 2 | Key Feature |

|---|---|---|---|

| Rhodium Complex | Borylarene | S-Aryl Thiosulfonate | Odorless deborylthiolation |

This table interactively displays substrates and key features of rhodium-catalyzed synthetic routes.

Thiol-Based Condensation and Functionalization Reactions

While transition metal catalysis dominates modern C-S bond formation, direct reactions involving thiols remain relevant. Traditional condensation of thiophenols with activated aryl halides, often mediated by a base, represents a classical approach. nih.gov However, these methods typically require harsh conditions. thieme-connect.com

A milder, more contemporary approach involves the in situ generation of a more reactive sulfur species from a thiol. For example, a one-pot protocol has been developed where a thiol is first converted to a sulfenyl chloride using N-chlorosuccinimide (NCS). acs.org This intermediate is then reacted with an organometallic species, such as an arylzinc or arylmagnesium reagent, to form the diaryl sulfide. acs.org This method tolerates a range of functional groups and can be effective for sterically hindered substrates. acs.org The thiol-epoxy "click" reaction, catalyzed by bases like lithium hydroxide, represents another efficient thiol-based functionalization, though it is more commonly used for synthesizing β-hydroxy thioethers rather than directly forming diaryl sulfanes. nih.gov

Alternative Synthetic Pathways (e.g., involving Isothiazolones or Aryne Chemistry)

Beyond mainstream catalytic methods, unique synthetic pathways offer access to diaryl sulfanes. Aryne chemistry, in particular, provides a powerful tool for C-S bond formation. Arynes are highly reactive intermediates that can be generated in situ from precursors like o-silylaryl triflates. rsc.org

An efficient synthesis of structurally diverse diaryl sulfides has been developed through consecutive aryne reactions. rsc.org This process can involve the reaction of an aryne intermediate with a methylthio-substituted aryne precursor, leading to a demethylative hydrothiolation and subsequent formation of the diaryl sulfide. rsc.org Another novel approach involves the reaction of diaryl sulfoxides with benzynes derived from hexadehydro-Diels-Alder (HDDA) reactions. nih.gov This transformation is believed to proceed through a tetravalent sulfur(IV) intermediate, which reductively eliminates to afford dibenzofuran (B1670420) products and a diaryl sulfide. nih.gov

Regiochemical Control and Substrate Scope in Synthesis of Halogenated Diaryl Sulfides

The synthesis of unsymmetrical diaryl sulfides, such as (4-Bromophenyl)(4-chlorophenyl)sulfane, necessitates precise control over which aryl group bonds to the sulfur atom, a concept known as regiochemical control. This is typically achieved through cross-coupling reactions where one aryl partner acts as an electrophile (e.g., an aryl halide) and the other as a nucleophile (e.g., an aryl thiol or its equivalent).

In the context of halogenated diaryl sulfides, the relative reactivity of the carbon-halogen bond is a key factor in determining the substrate scope. Generally, the reactivity of aryl halides in common palladium- or copper-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This trend allows for selective reactions. For instance, in a molecule with both a bromine and a chlorine atom, the bromo-substituted position is more likely to undergo oxidative addition to a metal catalyst.

To synthesize this compound, a common approach would involve the reaction of 4-bromothiophenol (B107966) with 1-chloro-4-iodobenzene (B104392) (or 1-bromo-4-chlorobenzene) or the reaction of 4-chlorothiophenol (B41493) with 1-bromo-4-iodobenzene. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Substrate Scope Considerations:

The substrate scope for the synthesis of halogenated diaryl sulfides is broad, with many catalytic systems tolerating a variety of functional groups. However, the electronic nature of the substituents on the aryl rings can significantly influence the reaction efficiency.

Electron-withdrawing groups on the aryl halide partner generally enhance the rate of oxidative addition, a key step in many catalytic cycles. This makes aryl halides with groups like nitro, cyano, or ketones more reactive.

Electron-donating groups on the aryl halide can slow down the reaction. Conversely, electron-donating groups on the aryl thiol component can increase its nucleophilicity, facilitating the reaction.

For the synthesis of this compound, the presence of halogens (which are weakly deactivating) on both rings provides a moderately reactive system. The choice of catalyst, ligand, and base becomes critical in optimizing the reaction.

Illustrative Data on Substrate Scope in Diaryl Sulfide Synthesis:

The following interactive table provides representative yields for the synthesis of various unsymmetrical diaryl sulfides using a palladium-catalyzed cross-coupling of an aryl bromide with a thiophenol. This data illustrates the general tolerance of the reaction to different functional groups.

| Aryl Bromide | Thiophenol | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | 4-Methylthiophenol | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 92 |

| 1-Bromo-4-nitrobenzene | 4-Chlorothiophenol | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 88 |

| 4-Bromoanisole | Thiophenol | PdCl₂(PPh₃)₂ | NaOtBu | Toluene | 85 |

| 1-Bromo-4-chlorobenzene (B145707) | 4-Bromothiophenol | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 78 |

| 4-Bromobenzonitrile | 2-Naphthalenethiol | Pd(OAc)₂ / dppf | K₂CO₃ | Toluene | 95 |

This table presents illustrative data based on typical findings in the literature for similar reactions and is not from a single specific study on this compound.

Investigation of Reaction Mechanisms in the Formation of this compound

Palladium-Catalyzed Mechanism (e.g., Buchwald-Hartwig Amination adapted for C-S coupling):

The generally accepted mechanism for the palladium-catalyzed synthesis of diaryl sulfides involves a three-step catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-chlorobenzene) to form a Pd(II) intermediate. The more reactive C-Br bond would preferentially undergo oxidative addition over the C-Cl bond.

Thiolate Coordination and Ligand Exchange: The arylthiol (e.g., 4-bromothiophenol), in the presence of a base, forms a thiolate anion. This thiolate then displaces a ligand on the palladium center.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired diaryl sulfide product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Copper-Catalyzed Mechanism (e.g., Ullmann Condensation):

Copper-catalyzed C-S cross-coupling reactions are also widely used and often offer a more economical alternative to palladium. The mechanism is thought to proceed as follows:

Formation of a Copper Thiolate: The copper(I) catalyst reacts with the aryl thiol (e.g., 4-chlorothiophenol) in the presence of a base to form a copper(I) thiolate complex.

Oxidative Addition/Coordination: The aryl halide (e.g., 1-bromo-4-iodobenzene) coordinates to the copper center. The exact nature of this step, whether it is a formal oxidative addition to Cu(III) or a concerted process, is still a subject of research.

Reductive Elimination: The two aryl groups couple, leading to the formation of the C-S bond and the diaryl sulfide product. The Cu(I) catalyst is regenerated.

Recent advancements have also explored visible-light-mediated, metal-free oxidative coupling reactions. nih.gov These methods often involve the generation of radical intermediates from thiols and arylhydrazines, offering a greener alternative to traditional metal-catalyzed approaches. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Bromophenyl 4 Chlorophenyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For (4-Bromophenyl)(4-chlorophenyl)sulfane, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In this compound, the aromatic protons on the two distinct phenyl rings give rise to characteristic signals. The protons on the 4-bromophenyl ring and the 4-chlorophenyl ring, being in different electronic environments due to the differing electronegativity of bromine and chlorine, are expected to appear as distinct sets of doublets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The symmetry of the para-substituted rings leads to an AA'BB' spin system, which often simplifies to a pair of doublets.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Doublet of doublets |

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The spectrum would typically show six signals for the aromatic carbons. The carbons directly bonded to the bromine (C-Br), chlorine (C-Cl), and sulfur (C-S) atoms will have characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these heteroatoms. The remaining aromatic carbons will also display unique shifts based on their position relative to the substituents.

| Carbon Assignment | Chemical Shift (ppm) |

| C-S (4-chlorophenyl) | 125-135 |

| C-H (ortho to S, 4-chlorophenyl) | 128-132 |

| C-H (meta to S, 4-chlorophenyl) | 129-133 |

| C-Cl | 134-140 |

| C-S (4-bromophenyl) | 130-140 |

| C-H (ortho to S, 4-bromophenyl) | 131-135 |

| C-H (meta to S, 4-bromophenyl) | 132-136 |

| C-Br | 122-128 |

Note: The chemical shift ranges are approximate and can be influenced by experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques provide a unique "fingerprint" for the compound. Key vibrational frequencies for this compound would include C-H stretching and bending modes for the aromatic rings, C-C stretching within the rings, and characteristic vibrations for the C-S, C-Cl, and C-Br bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch | 750 - 600 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would confirm the molecular weight of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive indicator of the presence of these halogens. Analysis of the fragmentation pattern provides further structural information, as the molecule breaks apart in a predictable manner under electron impact, often involving the cleavage of the C-S, C-Br, and C-Cl bonds.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal of this compound provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. bath.ac.uk The resulting crystal structure provides an unambiguous confirmation of the molecular connectivity and conformation. nih.gov

Determination of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. researchgate.net This crystal packing is governed by various intermolecular interactions. For this compound, these interactions can include π-π stacking between the aromatic rings and halogen bonding (interactions involving the bromine and chlorine atoms). nih.govrsc.org The analysis of these non-covalent interactions is crucial for understanding the supramolecular architecture and the physical properties of the solid material. mdpi.comnih.gov

Conformational Aspects in the Solid State

The three-dimensional arrangement of this compound in the solid state is dictated by the rotational freedom around the C–S bonds, leading to a specific conformation that minimizes steric hindrance and optimizes intermolecular interactions within the crystal lattice. Diaryl sulfides are generally non-planar, adopting a "propeller-like" conformation. The key parameters defining this conformation are the dihedral angles between the planes of the two aromatic rings (θ1 and θ2) and the C–S–C plane.

The conformation of diaryl sulfides is a balance between the steric repulsion of the ortho-hydrogens on the phenyl rings, which favors a more twisted conformation, and the electronic effects of π-conjugation between the sulfur lone pairs and the aromatic rings, which would favor a more planar arrangement. In the solid state, packing forces also play a significant role in determining the final conformation. For halogen-substituted diaryl sulfides, the specific nature and position of the halogen atoms can influence these parameters through steric and electronic effects.

Table 1: Estimated Conformational Parameters for this compound in the Solid State (based on analogous structures)

| Parameter | Estimated Value |

| C–S–C Bond Angle | ~103.5° |

| Dihedral Angle (Ring 1) | 30° - 50° |

| Dihedral Angle (Ring 2) | 30° - 50° |

Note: These values are estimations based on the known structures of related diaryl sulfides and may vary in the actual crystal structure of this compound.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be characterized by absorption bands arising from π → π* and potentially n → π* electronic transitions within the molecule. The sulfur atom, with its lone pairs of electrons, and the two halogen-substituted phenyl rings constitute the chromophore.

The UV-Vis spectra of diaryl sulfides typically exhibit two main absorption bands. The first, appearing at shorter wavelengths (around 230-250 nm), is a high-intensity band attributed to a π → π* transition of the aromatic rings, often referred to as the primary aromatic band. The second band, observed at longer wavelengths (around 270-300 nm), is of lower intensity and is generally assigned to a transition involving the sulfur atom's non-bonding electrons and the π-system of the phenyl rings. This band is sensitive to the conformation of the molecule, as the extent of conjugation between the sulfur lone pairs and the aromatic rings depends on the dihedral angles.

The presence of the bromine and chlorine atoms on the phenyl rings is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted diphenyl sulfide (B99878). This is due to the electron-donating effect of the halogens into the aromatic π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Expected UV-Vis Absorption Data for this compound (based on analogous structures)

| Absorption Band | Estimated λmax (nm) | Type of Transition |

| Band I | ~240 - 260 | π → π |

| Band II | ~280 - 300 | n → π / π → π* |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) values would need to be determined experimentally.

The electronic transitions in diaryl sulfides are complex and can be influenced by the solvent polarity. In general, the π → π* transitions show little sensitivity to solvent polarity, while n → π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. Therefore, studying the UV-Vis spectrum in different solvents could help in the definitive assignment of the observed electronic transitions for this compound.

Computational and Theoretical Chemistry Studies of 4 Bromophenyl 4 Chlorophenyl Sulfane

Quantum Chemical Methodologies: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical methodologies, particularly Density Functional Theory (DFT) and ab initio methods, form the bedrock of modern computational chemistry. While ab initio methods are based on first principles without empirical parameters, DFT has gained immense popularity due to its favorable balance of accuracy and computational cost. For a molecule like (4-Bromophenyl)(4-chlorophenyl)sulfane, DFT, often employing functionals like B3LYP, is well-suited to elucidate its fundamental properties. These methods are instrumental in exploring the molecule's geometric and electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more reactive.

For analogous compounds, DFT calculations have been used to determine these parameters. For example, the HOMO–LUMO energy gap for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one was calculated to be 4.12 eV, indicating its suitability for optoelectronic and biological applications. nih.gov It is expected that for this compound, the HOMO would be localized on the electron-rich phenyl rings and the sulfur atom, while the LUMO would be distributed over the aromatic systems. The precise energies and distributions would be influenced by the electron-withdrawing nature of the bromine and chlorine atoms.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the sulfur atom due to its lone pairs of electrons, as well as on the bromine and chlorine atoms due to their high electronegativity. The hydrogen atoms of the phenyl rings would exhibit a positive potential. Such maps provide a clear, intuitive picture of the molecule's reactivity hotspots. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations can provide valuable information about its vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

DFT calculations can predict vibrational frequencies with a good degree of accuracy, aiding in the assignment of experimental IR and Raman bands. Theoretical predictions of electronic absorption spectra, obtained through methods like Time-Dependent DFT (TD-DFT), can help in understanding the electronic transitions within the molecule. researchgate.net Similarly, NMR chemical shifts can be calculated to assist in the interpretation of experimental NMR data. While specific spectroscopic predictions for this compound are not documented, the methodologies are well-established and have been successfully applied to a vast range of organic molecules. nih.gov

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a powerful platform for investigating reaction mechanisms and the associated energetics. For reactions involving this compound, such as nucleophilic aromatic substitution or oxidation at the sulfur atom, DFT calculations can be employed to map out the potential energy surface. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, computational studies on the Diels-Alder reactivity of related compounds have shown that while FMO theory provides a good starting point, a more detailed analysis of activation energies is necessary for accurate predictions. nih.gov Similarly, investigations into the mechanism of reactions involving copper cyanide with dibromo-diaminobenzene have utilized DFT to elucidate reaction pathways and thermodynamic parameters. researchgate.net These examples highlight the capability of computational methods to unravel complex reaction mechanisms.

Advanced Computational Descriptors for Reactivity Prediction

Beyond FMO analysis, a range of advanced computational descriptors derived from conceptual DFT can be used to predict the reactivity of this compound. scielo.org.mx These descriptors provide a quantitative measure of various aspects of a molecule's reactivity.

Some of the key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters can be calculated from the HOMO and LUMO energies. nih.gov Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for specific types of reactions. researchgate.net The application of these descriptors provides a more nuanced understanding of the chemical behavior of this compound.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Softness (S) | 1 / η | Ease of charge transfer |

| Electrophilicity (ω) | μ2 / (2η) | Electron accepting capability |

Chemical Reactivity and Transformation Pathways of 4 Bromophenyl 4 Chlorophenyl Sulfane

Selective Oxidation of the Sulfide (B99878) Moiety to Sulfoxides and Sulfones

The sulfur atom in (4-Bromophenyl)(4-chlorophenyl)sulfane can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is fundamental as it significantly alters the electronic properties of the molecule, converting the electron-donating sulfide group into strongly electron-withdrawing sulfoxide and sulfone moieties. This change is crucial for activating the aromatic rings toward subsequent reactions. The oxidation must be carefully controlled, as the initial oxidation to sulfoxide is typically more facile than the subsequent oxidation to the sulfone. nih.gov

Methodologies for Controlled Oxidation

A variety of reagents and catalytic systems have been developed for the oxidation of diaryl sulfides. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.

Common methodologies include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, H₂O₂ is an environmentally benign oxidant. Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones, while tantalum carbide tends to favor the formation of sulfoxides.

Sodium Chlorite (B76162) (NaClO₂): In the presence of hydrochloric acid, sodium chlorite generates chlorine dioxide in situ, which efficiently and selectively oxidizes sulfides to sulfones under mild conditions in organic solvents.

Urea-Hydrogen Peroxide (UHP): This stable and easily handled solid reagent can be used for the efficient oxidation of sulfides to sulfones, often in the absence of a metal catalyst.

Potassium Permanganate (B83412) (KMnO₄): When supported on active manganese dioxide, permanganate can effectively oxidize sulfides under heterogeneous or solvent-free conditions.

Catalytic Systems: Vanadium-based catalysts, such as those derived from VO(acac)₂, can be used for the asymmetric oxidation of sulfides to chiral sulfoxides. libretexts.org In some cases, this process involves a kinetic resolution where the minor enantiomer of the sulfoxide is preferentially oxidized to the sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide. libretexts.org

Interactive Table: Methodologies for Sulfide Oxidation

| Oxidant/Catalyst System | Product Selectivity | Conditions | Reference |

| H₂O₂ / Niobium Carbide | Sulfone | Room Temperature | |

| H₂O₂ / Tantalum Carbide | Sulfoxide | Room Temperature | |

| NaClO₂ / HCl | Sulfone | Mild, Organic Solvents | |

| Urea-Hydrogen Peroxide | Sulfone | Metal-free | |

| KMnO₄ / MnO₂ | Sulfone | Heterogeneous/Solvent-free | |

| VO(acac)₂ / Chiral Ligand | Chiral Sulfoxide | Asymmetric Catalysis | libretexts.org |

Mechanistic Pathways of Oxidation

The mechanism of sulfide oxidation depends on the specific oxidant employed. For many common oxidants, the reaction proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidizing agent. This forms a sulfur-oxygen bond and generates a sulfoxide intermediate. A second oxidation step, which is generally slower, can then convert the sulfoxide to the sulfone. nih.gov

In photocatalytic systems using catalysts like V-doped α-Ag₂WO₄, the mechanism is believed to involve radical species. Scavenger experiments suggest the participation of electron-hole pairs (e⁻/h⁺), hydroxyl radicals (•OH), and singlet oxygen (¹O₂) in the catalytic cycle. nih.gov For oxidations using sodium chlorite and HCl, the active species is chlorine dioxide (ClO₂), which is generated in situ and acts as a powerful oxidant.

Modifications at the Halogenated Aromatic Rings

The presence of two different halogens, bromine and chlorine, on the aromatic rings of this compound allows for selective functionalization. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is key to achieving site-selectivity in reactions such as palladium-catalyzed cross-coupling. Furthermore, upon oxidation of the sulfide to a sulfone, the aromatic rings become electron-deficient and susceptible to nucleophilic aromatic substitution.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. In this compound, the C-Br bond is significantly more reactive than the C-Cl bond toward the oxidative addition step in the palladium(0) catalytic cycle. nih.govnih.gov This difference in reactivity, which is governed by the bond dissociation energies (Ar-I > Ar-Br > Ar-Cl), allows for the selective arylation at the bromophenyl ring while leaving the chlorophenyl ring intact. nih.gov

The general mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. nih.gov

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Interactive Table: Typical Conditions for Selective Suzuki Coupling

| Component | Example(s) | Role in Reaction |

| Aryl Halide | This compound | Electrophilic partner (C-Br site) |

| Organoboron Reagent | Phenylboronic acid, Arylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF, DMF/Water | Solubilizes reactants and catalyst |

This selectivity enables the synthesis of complex biaryl structures where one ring is derived from the original bromophenyl moiety and the other is introduced via the boronic acid coupling partner. nih.govsemanticscholar.org

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SₙAr) is generally unfavorable for simple aryl halides. However, the reaction becomes feasible when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orgmasterorganicchemistry.com

For this compound, the sulfide group itself is not sufficiently electron-withdrawing to promote SₙAr. However, its oxidized derivatives, particularly the (4-Bromophenyl)(4-chlorophenyl)sulfone, are highly activated. The sulfone group (-SO₂) is a powerful deactivating group that polarizes the aromatic ring, making the carbon atoms attached to the halogens susceptible to attack by nucleophiles. researchgate.net

The reaction proceeds via an addition-elimination mechanism:

Nucleophilic Addition: A strong nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge is delocalized onto the electron-withdrawing sulfone group.

Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

In SₙAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The reactivity order of halogens is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the transition state leading to the intermediate. This is in contrast to Sₙ1 and Sₙ2 reactions where C-X bond strength is paramount. Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either the chloro- or bromo-substituted ring of the corresponding sulfone. researchgate.net

Cleavage and Re-formation Reactions of the Thioether Linkage

The carbon-sulfur bonds of the thioether linkage in this compound are relatively robust. However, they can be cleaved under specific reductive or photochemical conditions.

Cleavage Reactions: A classic and effective method for the cleavage of diaryl thioether bonds is reductive desulfurization using Raney Nickel. youtube.com Raney Nickel is a fine-grained nickel-aluminum alloy that is activated with sodium hydroxide, resulting in a porous nickel catalyst saturated with hydrogen. youtube.com When heated with a thioether, it catalyzes the hydrogenolysis of both C-S bonds, replacing them with C-H bonds. This process would convert this compound into a mixture of bromobenzene (B47551) and chlorobenzene. The mechanism is complex but is thought to involve radical intermediates on the surface of the nickel catalyst. youtube.com

Re-formation Reactions: The thioether linkage can be re-formed using standard methods for diaryl sulfide synthesis. A common and versatile approach is the metal-catalyzed cross-coupling of an aryl thiol (or its corresponding thiolate) with an aryl halide. nih.govorganic-chemistry.org For instance, this compound could be synthesized by reacting 4-chlorothiophenol (B41493) with 1,4-dibromobenzene (B42075) or 1-bromo-4-chlorobenzene (B145707) in the presence of a suitable catalyst and base. Copper- and palladium-based catalysts are frequently employed for these C-S bond-forming reactions. nih.govorganic-chemistry.org

Another approach involves the reaction of in-situ generated sulfenyl chlorides with arylzinc reagents, which proceeds under mild conditions and tolerates a variety of functional groups. acs.org These methods provide reliable pathways to reconstruct the thioether linkage, allowing for the synthesis of the title compound and its analogs.

Exploration of Photochemical and Thermal Rearrangements

The investigation into the photochemical and thermal rearrangements of this compound delves into the structural transformations this diaryl sulfide undergoes when subjected to energy in the form of light or heat. Such rearrangements in diaryl sulfides can lead to the formation of new C-C and C-S bonds, yielding functionally diverse molecular architectures. The following subsections explore the theoretical pathways and potential products of these transformations based on established principles of organic photochemistry and thermal reactions.

Photochemical Rearrangements

The photochemical behavior of diaryl sulfides, including this compound, is anticipated to involve intramolecular rearrangements, drawing parallels to the well-known photo-Fries rearrangement of phenolic esters. wikipedia.orgslideshare.net This process typically proceeds through a radical mechanism initiated by the absorption of ultraviolet radiation. wikipedia.org For this compound, this would involve the homolytic cleavage of a carbon-sulfur bond, generating a pair of arylthiyl and aryl radicals. These radicals, confined within a solvent cage, can then recombine at different positions on the aromatic rings to yield rearranged products.

The expected major products would arise from the migration of the sulfur atom to the ortho and para positions of the adjacent aromatic ring. Given the substitution pattern of this compound, several isomeric hydroxythiophenol derivatives could potentially be formed. The reaction is generally carried out in an inert solvent to minimize side reactions.

Hypothetical Product Distribution in the Photochemical Rearrangement of this compound:

| Product Name | Position of Rearrangement | Proposed Reaction Conditions | Hypothetical Yield (%) |

| 2-(4-Chlorophenylthio)-5-bromophenol | Ortho to the C-S bond on the brominated ring | UV irradiation (254 nm), Acetonitrile, 25°C | 35 |

| 4-(4-Chlorophenylthio)-3-bromophenol | Para to the C-S bond on the brominated ring | UV irradiation (254 nm), Acetonitrile, 25°C | 15 |

| 2-(4-Bromophenylthio)-5-chlorophenol | Ortho to the C-S bond on the chlorinated ring | UV irradiation (254 nm), Acetonitrile, 25°C | 30 |

| 4-(4-Bromophenylthio)-3-chlorophenol | Para to the C-S bond on the chlorinated ring | UV irradiation (254 nm), Acetonitrile, 25°C | 20 |

This is a hypothetical data table based on known photo-Fries rearrangements and is intended for illustrative purposes.

Thermal Rearrangements

The thermal rearrangement of diaryl sulfides can be analogized to the thia-Fries rearrangement, which typically requires a catalyst, often a Lewis acid, to facilitate the migration of a sulfonyl or related group. In the case of this compound, a similar migration of one of the arylthio groups could be induced under thermal conditions in the presence of a suitable catalyst.

This rearrangement is expected to proceed via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst would coordinate to the sulfur atom, increasing the electrophilicity of the adjacent aryl ring and promoting the migration of the other arylthio group. The regioselectivity of the reaction, favoring either ortho or para substitution, can often be influenced by the reaction temperature and the choice of catalyst. organic-chemistry.org

Hypothetical Product Distribution in the Thermal Rearrangement of this compound:

| Product Name | Position of Rearrangement | Proposed Reaction Conditions | Hypothetical Yield (%) |

| 2-(4-Chlorophenylthio)-5-bromophenol | Ortho to the C-S bond on the brominated ring | AlCl₃, 1,2-Dichloroethane, 80°C | 40 |

| 4-(4-Chlorophenylthio)-3-bromophenol | Para to the C-S bond on the brominated ring | AlCl₃, 1,2-Dichloroethane, 80°C | 25 |

| 2-(4-Bromophenylthio)-5-chlorophenol | Ortho to the C-S bond on the chlorinated ring | AlCl₃, 1,2-Dichloroethane, 80°C | 20 |

| 4-(4-Bromophenylthio)-3-chlorophenol | Para to the C-S bond on the chlorinated ring | AlCl₃, 1,2-Dichloroethane, 80°C | 15 |

This is a hypothetical data table based on known thia-Fries rearrangements and is intended for illustrative purposes.

Academic Research Applications of 4 Bromophenyl 4 Chlorophenyl Sulfane in Advanced Chemistry

Contributions to Catalysis and Catalyst Development

There is currently no significant body of scientific literature detailing the contributions of (4-Bromophenyl)(4-chlorophenyl)sulfane to catalysis and catalyst development. Searches for its specific application in ligand design, organocatalysis, or hybrid catalytic materials did not yield targeted research findings. The following subsections reflect this lack of available data.

Ligand Design in Transition Metal Catalysis

Principles of Organocatalysis and Green Chemistry Methodologies

The application of this compound as an organocatalyst or in the development of green chemistry methodologies is not described in the current scientific literature. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions, and while various sulfur-containing compounds are known to act as organocatalysts, there are no specific reports on this particular sulfane being used for such purposes.

Integration into Hybrid Catalytic Materials

There is no available research on the integration of this compound into hybrid catalytic materials. This area of research focuses on combining organic and inorganic components to create novel catalysts with enhanced properties, such as recyclability and stability. The role of this compound in the development of such materials has not been reported.

Role in Advanced Materials Science and Engineering

Similarly, the role of this compound in advanced materials science and engineering appears to be largely unexplored, with no specific research detailing its use as a monomer for polysulfone derivatives or in the design of semiconductor and electronic materials.

Building Blocks for Polymer Synthesis (e.g., Polysulfone Derivatives)

While diaryl sulfones are key monomers in the synthesis of high-performance polymers like polysulfones and poly(ether sulfone)s, there is no evidence in the scientific literature of this compound being used as a direct building block for such polymers. The synthesis of polysulfones typically involves the polycondensation of monomers containing sulfonyl groups, not sulfide (B99878) linkages, and often utilizes diol and dihalide monomers. The specific combination of bromo- and chloro-substituents on this sulfane does not align with the common polymerization strategies reported for polysulfone derivatives.

Contributions to Semiconductor and Electronic Material Design

No published research was found that investigates the contributions of this compound to the design of semiconductor and electronic materials. Research in this area often focuses on conjugated organic molecules and polymers with specific electronic properties. The electronic characteristics of this compound and its potential utility in this field have not been documented.

Utility in Supramolecular and Dendrimer Architectures

The unique electronic and structural characteristics of this compound make it a promising, albeit currently underutilized, building block in the construction of complex supramolecular assemblies and dendrimers. The presence of both bromine and chlorine atoms on the phenyl rings is particularly significant. These halogen atoms can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in supramolecular chemistry for its directionality and tunable strength. nih.govbirmingham.ac.uk This allows for the programmed self-assembly of molecules into well-defined architectures.

In the context of supramolecular chemistry, the diaryl sulfide core can act as a versatile scaffold. The bent geometry imposed by the sulfur linkage, combined with the potential for halogen bonding from the bromo and chloro substituents, could direct the formation of specific supramolecular structures. Research on other diaryl sulfide derivatives has shown their incorporation into larger, functional assemblies. nsf.gov While specific studies on this compound are not prevalent, the principles of supramolecular design suggest its utility in creating novel materials with tailored properties.

Below is a table summarizing the potential roles of the structural features of this compound in supramolecular and dendrimer chemistry:

| Structural Feature | Potential Role in Supramolecular Chemistry | Potential Role in Dendrimer Architectures |

| Diaryl Sulfide Core | Provides a rigid, bent scaffold for directing molecular assembly. | Can act as a core or branching unit in the dendrimer framework. |

| 4-Bromophenyl Group | The bromine atom can act as a halogen bond donor, directing self-assembly. | Offers a site for further functionalization or branching. |

| 4-Chlorophenyl Group | The chlorine atom can also participate in halogen bonding, offering another point of interaction. | Provides an additional site for modification on the dendrimer surface. |

Strategic Intermediate in Complex Organic Synthesis

Unsymmetrical diaryl sulfides are valuable intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials. acs.orgnih.gov The synthesis of this compound itself can be achieved through various modern cross-coupling methodologies that have been developed for the formation of C-S bonds. organic-chemistry.orgresearchgate.net These methods often employ transition metal catalysts, such as copper or palladium, to couple an aryl halide with a thiol. organic-chemistry.orgresearchgate.net

Once formed, this compound serves as a versatile platform for further synthetic transformations. The bromo and chloro substituents offer differential reactivity, allowing for selective modifications of one aromatic ring over the other. For example, the bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, than the chloro group. This reactivity difference can be exploited to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position of the brominated ring, while leaving the chlorinated ring intact for subsequent reactions.

Furthermore, the sulfide linkage itself can be a site of chemical transformation. Oxidation of the sulfide to a sulfoxide (B87167) or a sulfone dramatically alters the electronic properties and geometry of the molecule, opening up new avenues for synthetic utility. acs.org Diaryl sulfones, for instance, are important structural motifs in many biologically active compounds. nanomaterchem.comchemistryviews.org The synthesis of unsymmetrical diaryl sulfones can be achieved from the corresponding sulfides. nanomaterchem.com

The following table outlines some potential synthetic transformations of this compound:

| Reagents and Conditions | Transformation | Product Type |

| Arylboronic acid, Pd catalyst, base | Suzuki Coupling (selective on C-Br bond) | Triaryl sulfide |

| Amine, Pd catalyst, base | Buchwald-Hartwig Amination (selective on C-Br bond) | Amino-substituted diaryl sulfide |

| Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfide Oxidation | (4-Bromophenyl)(4-chlorophenyl)sulfoxide or sulfone |

Environmental Chemistry Research: Insights into Formation of Halogenated Pollutants

The study of halogenated organic compounds in the environment is of critical importance due to their persistence and potential toxicity. nih.gov While the environmental fate of this compound has not been specifically investigated, research on related organosulfur and halogenated aromatic compounds can provide valuable insights into its potential environmental impact.

The presence of both bromine and chlorine in the molecule suggests that its degradation or transformation in the environment could lead to the formation of mixed halogenated byproducts. nih.gov For instance, studies on the combustion of materials containing both bromine and chlorine sources have shown the formation of a variety of halogenated pollutants. nih.gov The degradation of this compound under various environmental conditions, such as photolysis, microbial action, or advanced oxidation processes, could potentially generate smaller, more mobile halogenated aromatic compounds.

Furthermore, organosulfur compounds are known to undergo transformations in the environment, leading to the formation of organosulfates, which can have different toxicity and mobility compared to the parent compounds. escholarship.orgresearchgate.net The environmental fate of chemicals is a complex interplay of their physical-chemical properties and the environmental conditions they are exposed to. biobasedpress.eunih.gov

Research into the environmental chemistry of compounds like this compound is crucial for understanding the life cycle of halogenated organic pollutants and for developing strategies to mitigate their environmental impact.

Future Prospects and Emerging Research Frontiers for 4 Bromophenyl 4 Chlorophenyl Sulfane

Advancement of Sustainable and Atom-Economical Synthetic Protocols

The future of synthesizing (4-Bromophenyl)(4-chlorophenyl)sulfane is intrinsically linked to the development of green and efficient chemical processes. Traditional methods for creating diaryl sulfides often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Emerging research is focused on overcoming these limitations by advancing sustainable and atom-economical synthetic protocols. A primary area of focus is the refinement of catalytic cross-coupling reactions, which form the C–S bond at the core of the molecule.

Future advancements will likely involve:

Earth-Abundant Metal Catalysis: A shift away from expensive and rare precious metal catalysts (like palladium) towards catalysts based on more abundant and less toxic metals such as copper, iron, and nickel. These alternatives offer the potential for lower costs and reduced environmental impact.

Energy-Efficient Reactions: The development of catalytic systems that operate at lower temperatures, potentially activated by light (photocatalysis) or electricity (electrocatalysis), thereby reducing the energy consumption of the synthesis.

Greener Solvents and Conditions: The replacement of volatile organic solvents with more benign alternatives like water, ionic liquids, or deep eutectic solvents. Catalyst-free or solvent-free reaction conditions are also a significant goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing the formation of byproducts. This includes exploring one-pot reactions where sequential transformations occur in a single reaction vessel, saving time, resources, and waste.

Table 1: Comparison of Synthetic Protocol Philosophies for Diaryl Sulfides

| Feature | Traditional Synthetic Methods | Emerging Sustainable Protocols |

|---|---|---|

| Catalyst | Often reliant on precious metals (e.g., Palladium) | Focus on earth-abundant metals (e.g., Copper, Iron) |

| Reagents | Frequently require stoichiometric, single-use reagents | Catalytic amounts, recyclable systems |

| Solvents | High-boiling, volatile organic compounds (VOCs) | Water, bio-based solvents, or solvent-free conditions |

| Energy Input | Typically high temperatures requiring significant energy | Lower temperatures, photocatalysis, electrocatalysis |

| Atom Economy | Moderate, with notable byproduct formation | High, designed to minimize waste |

| Waste Generation | Significant, including metal and salt byproducts | Minimized through catalyst recycling and atom economy |

Development of Advanced In Situ Characterization Techniques

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for optimizing reaction conditions and catalyst performance. Advanced in situ characterization techniques, which monitor the reaction as it happens, are becoming indispensable tools. These methods provide real-time data on the concentration of reactants, intermediates, and products, offering a window into the complex catalytic cycle.

Future research will increasingly rely on:

In Situ Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be used to track the formation and consumption of key species directly within the reaction vessel. This allows for the identification of transient intermediates that are critical to the reaction mechanism but are undetectable by conventional offline analysis.

Kinetic Analysis: By continuously monitoring the reaction progress, detailed kinetic profiles can be constructed. This information is vital for building accurate models of the reaction, identifying the rate-determining step, and rationally designing more efficient catalysts.

Operando Techniques: This approach involves studying the catalyst under actual operating conditions. For example, Operando X-ray Absorption Spectroscopy can provide information about the oxidation state and coordination environment of a metal catalyst throughout the reaction, revealing how it activates and transforms during the catalytic cycle.

Table 2: Advanced In Situ Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Application in Sulfide (B99878) Synthesis |

|---|---|---|

| In Situ NMR | Structural information, species concentration | Tracking conversion of aryl halides and thiols, identifying intermediates. |

| In Situ IR/Raman | Vibrational modes, functional group changes | Monitoring C-S bond formation, catalyst-substrate interactions. |

| Operando XAS | Catalyst oxidation state, coordination environment | Elucidating the active state of the metal catalyst during the reaction. |

| Reaction Calorimetry | Heat flow, reaction thermodynamics | Determining reaction enthalpy and identifying potential safety hazards. |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the discovery and development of new molecules and reactions. For a compound like this compound, these computational tools can dramatically accelerate research by predicting properties and optimizing synthetic routes.

Key applications in this domain include:

Predictive Modeling: ML algorithms can be trained on large datasets of known molecules to predict the physicochemical, electronic, and biological properties of novel diaryl sulfide derivatives. This allows researchers to computationally screen thousands of potential structures and prioritize the most promising candidates for synthesis, saving significant time and resources.

Reaction Optimization: AI can be used to predict the optimal conditions (e.g., catalyst, solvent, temperature, stoichiometry) for synthesizing this compound with the highest yield and purity. These models can analyze complex, multi-variable systems and identify subtle interactions that would be difficult for a human researcher to discern.

Discovery of New Reactions: AI tools can analyze the known chemical literature to identify novel patterns in reactivity, potentially suggesting new, undiscovered transformations for functionalizing the this compound scaffold.

Table 3: Conceptual AI/ML Model for Optimizing Sulfide Synthesis

| Input Parameters (Variables) | Output Predictions (Targets) |

|---|---|

| Aryl Halide (Bromo-, Chloro-benzene) | Reaction Yield (%) |

| Thiol Precursor | Selectivity |

| Catalyst (Type and Loading) | Reaction Time (hours) |

| Ligand (if applicable) | Optimal Temperature (°C) |

| Solvent | Byproduct Formation (%) |

Discovery of Novel Reactivity and Unexplored Transformations

The this compound molecule contains multiple reactive sites: the C-Br bond, the C-Cl bond, the sulfide bridge, and the aromatic rings themselves. Future research will focus on selectively targeting these sites to create a diverse range of new and valuable compounds. The differential reactivity of the C-Br bond (typically more reactive in cross-coupling) versus the C-Cl bond presents a key opportunity for sequential, selective functionalization.

Emerging frontiers in reactivity include:

Selective Cross-Coupling: Developing highly selective catalytic systems that can functionalize the C-Br bond while leaving the C-Cl bond intact, or vice versa. This would allow for the stepwise introduction of different functional groups, creating complex, multi-functional molecules.

C-H Activation: Exploring reactions that directly functionalize the C-H bonds on the aromatic rings. The sulfide group could act as a directing group, guiding new substituents to specific positions on the rings, a strategy that avoids the need for pre-functionalized starting materials.

Transformations of the Sulfide Bridge: Investigating the oxidation of the sulfane to sulfoxide (B87167) or sulfone derivatives, which would dramatically alter the electronic properties and geometry of the molecule, leading to new applications in materials science or medicinal chemistry.

Photocatalytic and Electrochemical Methods: Using light or electricity to access novel reactive intermediates and transformations that are not possible with traditional thermal methods. This could enable challenging bond formations or functionalizations under mild conditions.

Table 4: Potential Unexplored Transformations of this compound

| Reactive Site | Potential Transformation | Resulting Structure |

|---|---|---|

| C-Br Bond | Selective Sonogashira Coupling | Introduction of an alkyne group at the bromo-position. |

| C-Cl Bond | Selective Buchwald-Hartwig Amination | Introduction of an amine group at the chloro-position. |

| Sulfide Bridge | Controlled Oxidation | Formation of the corresponding sulfoxide or sulfone. |

| Aromatic C-H Bond | Directed C-H Borylation | Introduction of a boryl group ortho to the sulfide. |

Interdisciplinary Approaches at the Nexus of Organic, Materials, and Computational Chemistry

The most significant breakthroughs involving this compound will likely emerge from interdisciplinary collaborations. The integration of organic synthesis, materials science, and computational chemistry creates a powerful research paradigm where each field informs and accelerates the others.

This synergistic approach involves:

Computational Design: Using computational chemistry tools, such as Density Functional Theory (DFT), to model the electronic structure, conformation, and photophysical properties of this compound and its derivatives. These predictions can guide synthetic chemists toward molecules with desirable characteristics for specific applications, such as in organic electronics (e.g., OLEDs) or functional polymers.

Synthesis and Fabrication: Organic chemists synthesize the target molecules designed by computational methods. Materials scientists then incorporate these molecules into devices or materials, such as thin films or polymer blends.

Characterization and Feedback: The performance of the resulting materials is characterized experimentally. These results are then used as feedback to refine the computational models, leading to a closed loop of design, synthesis, and testing that accelerates the discovery of new high-performance materials. For example, this compound could serve as a monomer for creating sulfur-containing polymers with high refractive indices or specific charge-transport properties.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium |

| Copper |

| Iron |

| Nickel |

| Sulfoxide |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromophenyl)(4-chlorophenyl)sulfane, and how do reaction conditions impact yield?

- Methodology : Electrochemical oxidative oxysulfenylation of alkenes is a validated method. For example, using 4-bromophenyl and 4-chlorophenyl precursors under controlled potentials (e.g., constant current) in methanol yields the product at 62%. Optimization involves adjusting electrolysis duration and solvent polarity .

- Data :

| Parameter | Value |

|---|---|

| Yield | 62% |

| Solvent | Methanol |

| Characterization | ¹H/¹³C NMR, HRMS |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Key signals include aromatic protons (δ 7.48–7.17 ppm) and methoxy/methylene groups (δ 3.23–3.06 ppm) .

- HRMS : Confirm molecular ion [M⁺] at m/z 355.9637 .

- Elemental Analysis : Cross-validate purity via %C, %H, %N (e.g., C 45.86%, H 2.47% for related triazole-thione derivatives) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology : Evaluate enzyme inhibition (e.g., serine proteases) or receptor binding (e.g., adenosine A2B receptors) using competitive assays. For antinociceptive effects, employ rodent models (e.g., hot-plate test) with dose-response profiling .

Advanced Research Questions

Q. How do electronic and steric effects of bromo/chloro substituents influence structure-activity relationships (SAR)?

- Methodology : Synthesize analogs with substituent variations (e.g., 4-methylphenyl, 4-methoxyphenyl) and compare binding affinities via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Computational docking (e.g., AutoDock) identifies key interactions with target proteins .

Q. What mechanistic insights exist for the electrochemical synthesis of diaryl sulfides?

- Methodology : Probe radical intermediates using spin-trapping agents (e.g., TEMPO) or isotopic labeling (e.g., D₂O solvent). Cyclic voltammetry identifies oxidation potentials of thiol precursors .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths/angles. Compare with DFT-optimized geometries (e.g., Gaussian09) to assess intramolecular forces (e.g., S···π interactions) .

Q. What strategies address contradictory yield data across synthetic methods?

- Methodology : Conduct reproducibility studies with controlled variables (solvent, catalyst loading). Use design of experiments (DoE) to identify critical factors. Compare activation energies via Eyring plots for competing pathways .

Interdisciplinary Applications

Q. How can electrochemical synthesis be integrated with flow chemistry for scalable production?

- Methodology : Develop continuous-flow reactors with optimized electrode materials (e.g., Pt mesh) and residence times. Monitor efficiency via inline UV-Vis or LC-MS .

Q. What computational tools predict the environmental stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。